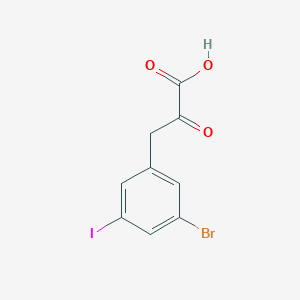

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid is a halogen-substituted carboxylic acid. This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, which makes it a valuable intermediate in organic synthesis. The molecular structure of this compound allows it to participate in various chemical reactions, making it useful in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation reaction .

Industrial Production Methods

In industrial settings, the production of 3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid may involve large-scale halogenation and acylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with various aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like NaBH4 or LiAlH4.

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

Substitution: Various substituted phenyl derivatives.

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Coupling: Aryl or alkyl-substituted phenyl derivatives.

Applications De Recherche Scientifique

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In biochemical studies, the compound may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-5-iodobenzoic acid: Similar structure but lacks the keto group, making it less versatile in certain reactions.

3-Iodo-5-bromophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

Uniqueness

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, combined with a keto group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Activité Biologique

3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid is an organic compound that has garnered attention in the fields of medicinal and biological chemistry due to its potential therapeutic properties. Its structural features, including the presence of halogen atoms (bromine and iodine), suggest unique interactions with biological targets, which may contribute to its biological activity. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrO3. The compound features a bromine atom and an iodine atom attached to a phenyl ring, with a keto group at the second carbon of the propanoic acid chain. These halogen substituents are critical for its biological activity, influencing binding affinity and interaction with various molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of phenylpropanoic acids found that compounds with halogen substitutions were particularly effective against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways, leading to cell death.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific enzymes involved in cancer metabolism further supports its potential as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option.

- Anticancer Studies : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in treated cells, further validating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.

- Receptor Modulation : Binding to receptors can alter signaling pathways, potentially leading to apoptosis in cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Chlorophenyl)-2-oxopropanoic acid | Chlorine instead of Bromine/Iodine | Moderate antimicrobial effects |

| 3-(2-Iodophenyl)-2-oxopropanoic acid | Iodine only | Enhanced anticancer properties |

| 3-(2-Fluorophenyl)-2-oxopropanoic acid | Fluorine instead | Limited activity compared to brominated analogs |

Propriétés

Formule moléculaire |

C9H6BrIO3 |

|---|---|

Poids moléculaire |

368.95 g/mol |

Nom IUPAC |

3-(3-bromo-5-iodophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6BrIO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |

Clé InChI |

XLZJLQWRCNZYAY-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1Br)I)CC(=O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.